molecular formula C7H16N2O B2373760 2-amino-N,4-dimethylpentanamide CAS No. 98433-16-0

2-amino-N,4-dimethylpentanamide

Cat. No. B2373760
CAS RN: 98433-16-0
M. Wt: 144.218
InChI Key: LIBDTAYIDBPBRN-UHFFFAOYSA-N
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Description

2-amino-N,4-dimethylpentanamide is a chemical compound with the CAS Number 98433-16-0 . It has a molecular weight of 144.22 .


Molecular Structure Analysis

The InChI code for 2-amino-N,4-dimethylpentanamide is 1S/C7H16N2O/c1-5(2)4-6(8)7(10)9-3/h5-6H,4,8H2,1-3H3,(H,9,10) . This indicates that the compound has a molecular formula of C7H16N2O.


Physical And Chemical Properties Analysis

2-amino-N,4-dimethylpentanamide is a liquid at room temperature . Its storage temperature is 4 degrees Celsius .

Scientific Research Applications

Reactivity with Lysine in Allergenic Compounds

2,5-Dimethyl-p-benzoquinonediimine, a derivative of p-amino aromatic compounds (allergens), demonstrates reactivity with lysine. This study highlighted the role of amino acids like lysine in allergic contact dermatitis induction by chemicals. It was observed that N-formylation and adduct formation with amino acids occur due to the reactivity of such compounds with lysine-containing peptides or proteins (Eilstein et al., 2007).

Potential in Diabetes Treatment

A derivative, (2S,3S)-3-Amino-4-(3,3-difluoropyrrolidin-1-yl)-N,N-dimethyl-4-oxo-2-(4-[1,2,4]triazolo[1,5-a]-pyridin-6-ylphenyl)butanamide, emerged as a promising candidate for treating type 2 diabetes. It showed potent inhibition of dipeptidyl peptidase IV (DPP-4), crucial for managing diabetes (Edmondson et al., 2006).

Use in Synthetic Chemistry

N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide has been a useful reagent for preparing imidazole-amine ligands with varying second-coordination spheres. This versatility aids in synthesizing a range of ligands important for chemical research (Cheruzel et al., 2011).

Neuroprotective Properties

Dimethyl sulfoxide (DMSO), a solvent used in neuroscience, suppresses ion currents and calcium influx induced by glutamate in hippocampal neurons. This finding indicates a potential role for DMSO in neuroprotective strategies against excitotoxicity (Lu & Mattson, 2001).

Protein-Protein Interaction Studies

An amino acid based on the solvatochromic fluorophore 4-N,N-dimethylamino-1,8-naphthalimide was developed for studying protein-protein interactions. Its fluorescence properties are highly sensitive to changes in the local solvent environment, making it a valuable tool in biochemical research (Loving & Imperiali, 2008).

Safety and Hazards

The compound is associated with the GHS05 and GHS07 hazard pictograms, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

2-amino-N,4-dimethylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-5(2)4-6(8)7(10)9-3/h5-6H,4,8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBDTAYIDBPBRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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